molecular formula C11H9NO3S B8630745 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid

6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8630745
M. Wt: 235.26 g/mol
InChI Key: OOOBICRIERYUDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by oxidation and subsequent methylation to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the methylthio group, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H9NO3S/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

OOOBICRIERYUDE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of methyl 6-methylthio-4-oxo-1,4-dihydroquinoline-2-carboxylate (2.0 g) with sodium hydroxide (1.29 g), as described in Example 1c, gave 6-methylthio-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (1.6 g), m.p. 256°-257° C. δ (360 MHz, DMSO-d6) 2.55 (3H, s, CH3S), 6.65 (1H, s, 3-H), 7.62 (1H, dd, 7-H), 7.83 (1H, d, 5-H) and 7.90 (1H, d, 8-H). (Found: C, 54.08; H, 4.19; N, 5.72% C11H9NO3S.0.5H2O requires C, 54.09; H. 4.13; N. 5.72%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two

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